

Reactivity of Gold Bromide with Diverse Lewis Bases: A Comparative Guide

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Compound of Interest

Compound Name: Gold bromide

CAS No.: 57485-08-2

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For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between gold compounds and various ligands is paramount for catalyst design and therapeutic innovation. This guide provides a comparative analysis of the reactivity of gold(I) bromide (AuBr) and gold(III) bromide (AuBr_3) with a range of common Lewis bases, including phosphines, N-heterocyclic carbenes (NHCs), pyridines, and thioethers. The information is supported by experimental data and detailed protocols to facilitate reproducible research.

Gold, in its +1 and +3 oxidation states, exhibits distinct Lewis acidic properties, leading to a rich and varied coordination chemistry. The interaction of **gold bromides** with Lewis bases is fundamental to many catalytic processes and the synthesis of novel gold-containing molecules with potential biological activity. The stability and reactivity of the resulting adducts are highly dependent on the nature of the Lewis base.

Comparative Reactivity and Stability of Gold Bromide-Lewis Base Adducts

The reactivity of **gold bromides** with Lewis bases is influenced by factors such as the hardness/softness of the Lewis base, its steric bulk, and the oxidation state of the gold center.

Gold(I) is a soft Lewis acid and therefore preferentially binds to soft Lewis bases like phosphines and thioethers.[1] Gold(III), being a harder Lewis acid, also readily forms stable complexes with strong σ -donating ligands like N-heterocyclic carbenes.[2]

A qualitative comparison of the reactivity and stability of the adducts formed between **gold bromides** and various Lewis bases is summarized in the table below.

Lewis Base Class	Gold(I) Bromide (AuBr) Reactivity & Adduct Stability	Gold(III) Bromide (AuBr ₃) Reactivity & Adduct Stability	Key Characteristics
Phosphines	Forms stable, linear two-coordinate complexes, e.g., [AuBr(PR ₃)]. The Au-P bond is strong and covalent in nature.[3]	Can be reduced by phosphines, especially at elevated temperatures. However, stable square planar [AuBr ₃ (PR ₃)] complexes can be isolated.[1]	Strong σ -donors and π -acceptors. Reactivity is tunable by altering the R groups on phosphorus.
N-Heterocyclic Carbenes (NHCs)	Forms very stable, linear [AuBr(NHC)] complexes. The Au-C bond is a very strong σ -bond.[4]	Forms highly stable, square planar [AuBr ₃ (NHC)] complexes. NHCs are strong enough donors to stabilize the Au(III) oxidation state against reduction.[2]	Exceptionally strong σ -donors with tunable steric and electronic properties.
Pyridines	Forms adducts, though the Au-N bond is generally less robust than the Au-P or Au-C (NHC) bonds. Stability is influenced by the basicity of the pyridine.	Forms square planar adducts of the type [AuBr ₃ (pyridine)]. The reactivity is dependent on the pyridine's electronic properties.	Moderate σ -donors. The aromatic ring allows for electronic tuning.
Thioethers	Forms stable adducts, consistent with the soft nature of both Au(I) and sulfur.	Can form adducts, but the interaction may be weaker compared to NHCs. The softer nature of thioethers makes them good ligands for Au(I).	Soft Lewis bases.

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and analysis of **gold bromide-Lewis base adducts**. Below are representative protocols for key experiments.

Synthesis of a Gold(I) Bromide Phosphine Adduct: (Triphenylphosphine)gold(I) Bromide

Materials:

- Gold(III) chloride hydrate ($\text{HAuCl}_4 \cdot 3\text{H}_2\text{O}$)
- Sodium bromide (NaBr)
- Triphenylphosphine (PPh_3)
- Methanol (MeOH)
- Diethyl ether

Procedure:

- A solution of $\text{HAuCl}_4 \cdot 3\text{H}_2\text{O}$ in aqueous methanol is prepared.
- An excess of sodium bromide is added to the solution to form the tetrabromoaurate(III) complex, $[\text{AuBr}_4]^-$.
- A solution of triphenylphosphine in methanol is added dropwise to the stirred gold solution. The PPh_3 acts as both a reducing agent (reducing Au(III) to Au(I)) and a ligand.
- The white precipitate of (Triphenylphosphine)gold(I) bromide, $[\text{AuBr}(\text{PPh}_3)]$, is formed.
- The product is collected by filtration, washed with diethyl ether, and dried under vacuum.

Synthesis of a Gold(III) Bromide N-Heterocyclic Carbene Adduct: $[\text{AuBr}_3(\text{IPr})]$ (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)

Materials:

- Gold(III) bromide (AuBr_3)
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride ([IPrH]Cl)
- Potassium tert-butoxide (KOtBu)
- Toluene

Procedure:

- In a glovebox, a suspension of [IPrH]Cl and KOtBu in toluene is stirred at room temperature to generate the free carbene, IPr.
- To this mixture, a solution of AuBr_3 in toluene is added dropwise.
- The reaction mixture is stirred at room temperature for several hours.
- The resulting precipitate is collected by filtration, washed with pentane, and dried under vacuum to yield the $[\text{AuBr}_3(\text{IPr})]$ complex.

Characterization of Gold Bromide-Lewis Base Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^{31}P NMR: This technique is invaluable for characterizing phosphine adducts. The coordination of a phosphine to gold results in a significant downfield shift of the ^{31}P resonance compared to the free phosphine.
- ^1H and ^{13}C NMR: These are used to characterize the organic ligands (phosphines, NHCs, pyridines) and confirm the formation of the desired complex. For NHC adducts, the resonance of the carbenic carbon in the ^{13}C NMR spectrum is a key diagnostic signal.

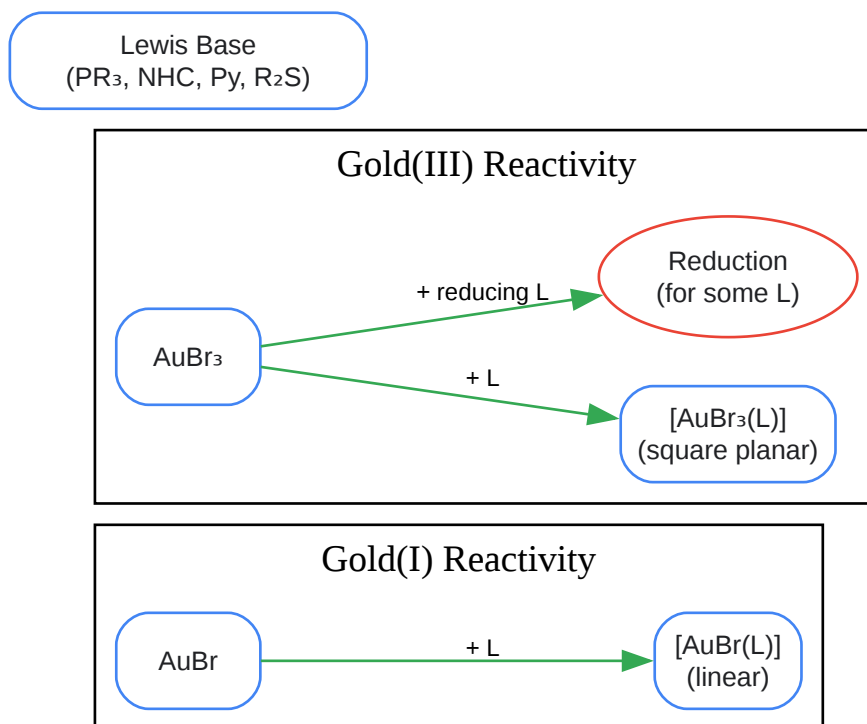
Infrared (IR) Spectroscopy:

- IR spectroscopy can provide information about the bonding between the Lewis base and the gold center. Changes in the vibrational frequencies of the ligand upon coordination can be

observed.

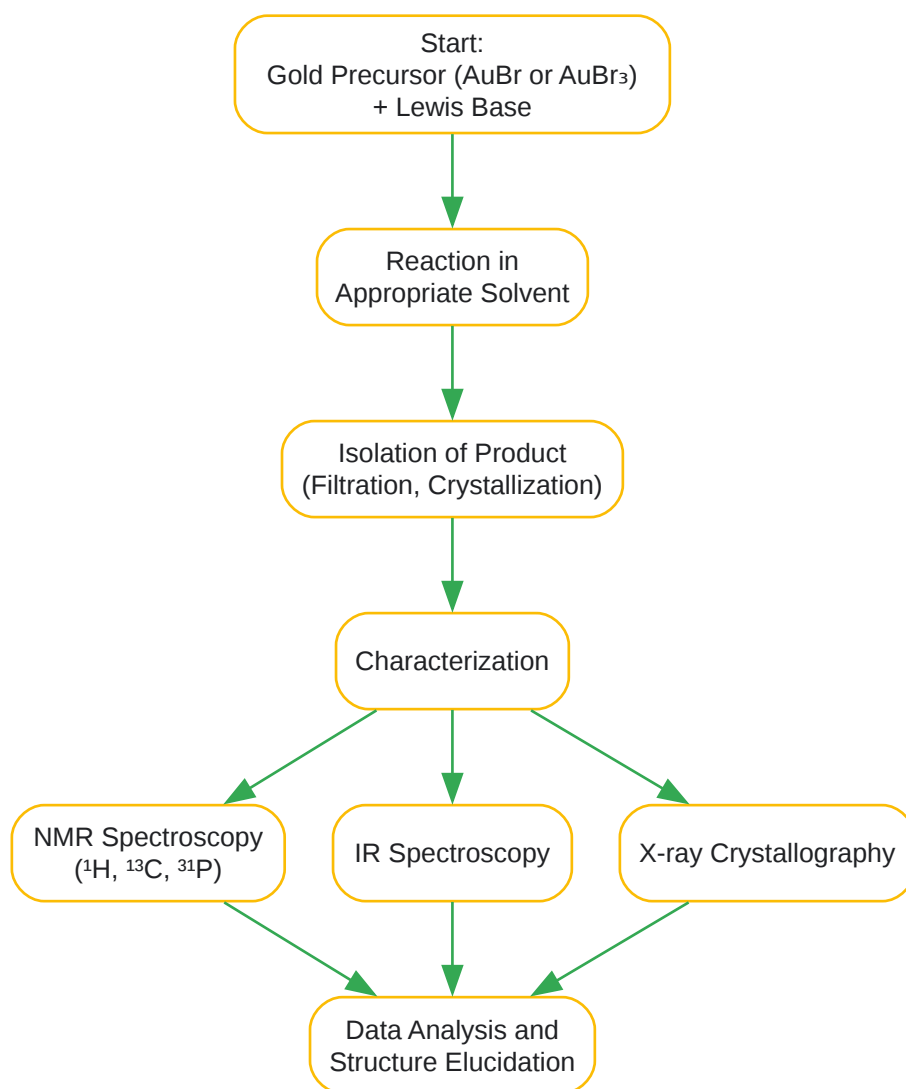
Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the general reaction pathways and an experimental workflow.



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General reaction pathways of **gold bromides** with Lewis bases.



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A typical experimental workflow for synthesis and characterization.

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